molecular formula C11H11BrN2OS B2501354 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 865544-24-7

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2501354
M. Wt: 299.19
InChI Key: BAPYZXNJSPTWPK-QBFSEMIESA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is a chemical compound . It is also known as BREB. The molecular formula is C20H20BrN3O3S2 .


Synthesis Analysis

The synthesis of benzothiazole compounds, which N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is a part of, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is characterized by a benzothiazole ring system . The benzothiazole ring system is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles, including N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide, can be synthesized through various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The molecular weight of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is 405.31. The average mass is 494.425 Da and the monoisotopic mass is 493.012939 Da .

Scientific Research Applications

1. Antitumor Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide derivatives have been studied for their potential in antitumor applications. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed significant anticancer activity against various human tumor cell lines, including lung, ovarian, and melanoma cancer cells. The synthesis process involved the use of 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, highlighting the importance of the N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide structure in cancer research (Yurttaş, Tay, & Demirayak, 2015).

2. Antimicrobial Activity

Compounds derived from N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide have demonstrated notable antimicrobial properties. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and fungi. The antimicrobial activity of these compounds suggests their potential in developing new treatments for infectious diseases (Mokhtari & Pourabdollah, 2013).

3. Spectroscopic and Quantum Studies

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide analogs have been the subject of spectroscopic and quantum mechanical studies. These studies provide valuable insights into the electronic properties and potential applications in areas such as dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities. The research indicates the compound's utility in the development of advanced materials and photovoltaic technologies (Mary et al., 2020).

Safety And Hazards

The safety data sheet for 6-Bromo-1,3-benzothiazole indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYZXNJSPTWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide

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